![molecular formula C16H34O2P+ B14309161 (2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium CAS No. 114045-02-2](/img/structure/B14309161.png)
(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of both ethylhexyl groups and an oxophosphanium moiety, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium typically involves the reaction of 2-ethylhexanol with phosphorus oxychloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted with another equivalent of 2-ethylhexanol to yield the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the high quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxophosphanium moiety to phosphine.
Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various alkyl or aryl substituted phosphonium compounds.
Wissenschaftliche Forschungsanwendungen
(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers
Wirkmechanismus
The mechanism of action of (2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylhexyl glycidyl ether: Used as a reactive diluent in epoxy resins.
2-Ethylhexyl acrylate: Utilized in the production of polymers and copolymers.
2-Ethylhexyl diphenyl phosphate: Employed as a flame retardant and plasticizer.
Uniqueness
(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium stands out due to its unique combination of ethylhexyl groups and an oxophosphanium moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
114045-02-2 |
|---|---|
Molekularformel |
C16H34O2P+ |
Molekulargewicht |
289.41 g/mol |
IUPAC-Name |
2-ethylhexoxy-(2-ethylhexyl)-oxophosphanium |
InChI |
InChI=1S/C16H34O2P/c1-5-9-11-15(7-3)13-18-19(17)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/q+1 |
InChI-Schlüssel |
YHZUKKGGOYXZHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CO[P+](=O)CC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


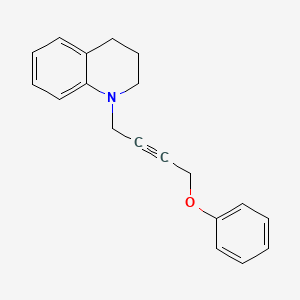
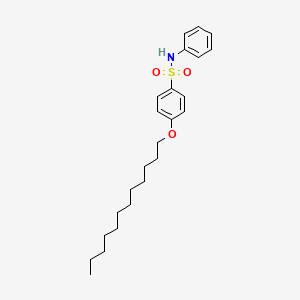
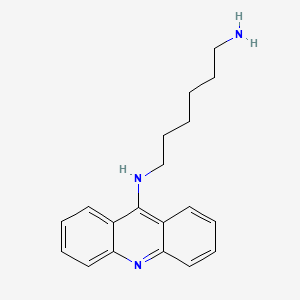
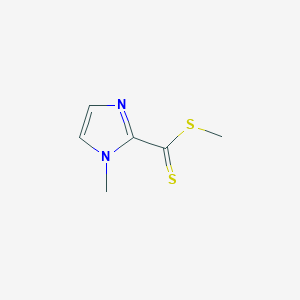


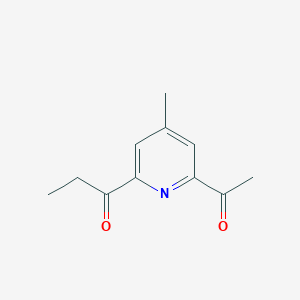
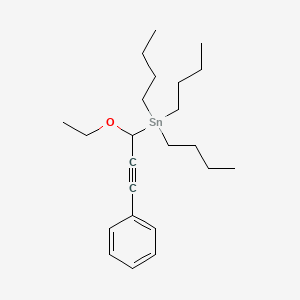
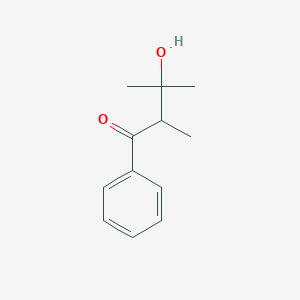
![Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane](/img/structure/B14309142.png)
![4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B14309148.png)
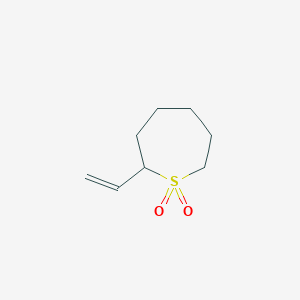
![N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide](/img/structure/B14309155.png)

